molecular formula C9H14ClNO2 B13522215 4-(2-Amino-1-methoxyethyl)phenolhydrochloride

4-(2-Amino-1-methoxyethyl)phenolhydrochloride

Cat. No.: B13522215
M. Wt: 203.66 g/mol
InChI Key: IWCAQJVIHOFONM-UHFFFAOYSA-N
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Description

4-(2-Amino-1-methoxyethyl)phenolhydrochloride is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1-methoxyethyl)phenolhydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 2-amino-1-methoxyethanol under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as hydrochloric acid and ethanol, respectively. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1-methoxyethyl)phenolhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Alkylated or acylated phenols

Scientific Research Applications

4-(2-Amino-1-methoxyethyl)phenolhydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(2-Amino-1-methoxyethyl)phenolhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It binds to the active site of enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

4-(2-Amino-1-methoxyethyl)phenolhydrochloride can be compared with other similar compounds, such as:

  • 4-(2-Amino-1-methoxyethyl)phenol
  • 4-(2-Amino-1-ethoxyethyl)phenol
  • 4-(2-Amino-1-methoxyethyl)aniline

These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the methoxy group in this compound imparts unique chemical properties, making it distinct from its analogs .

Properties

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

4-(2-amino-1-methoxyethyl)phenol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9(6-10)7-2-4-8(11)5-3-7;/h2-5,9,11H,6,10H2,1H3;1H

InChI Key

IWCAQJVIHOFONM-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=CC=C(C=C1)O.Cl

Origin of Product

United States

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